![molecular formula C21H20O7 B3984346 methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3984346.png)
methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Vue d'ensemble
Description
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as MEPC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MEPC belongs to the class of coumarin derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mécanisme D'action
The mechanism of action of methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been found to inhibit the activity of several enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This compound also activates the p53 pathway, which regulates cell cycle progression and apoptosis. In inflammation and cardiovascular diseases, this compound has been found to modulate the activity of several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been found to induce DNA damage, inhibit cell cycle progression, and activate apoptotic pathways. In inflammation and cardiovascular diseases, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, enhance antioxidant defenses, and improve endothelial function. This compound has also been found to modulate the activity of several enzymes, such as COX-2, iNOS, and SOD, which are involved in the regulation of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, such as its limited bioavailability and potential toxicity at high doses. This compound also requires further optimization and validation in preclinical and clinical studies before it can be considered for therapeutic applications.
Orientations Futures
There are several future directions for methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate research, including the development of more efficient and selective synthesis methods, the identification of novel targets and pathways for this compound activity, and the validation of this compound efficacy and safety in preclinical and clinical studies. This compound also has potential applications in other fields, such as neurodegenerative diseases and infectious diseases, which require further investigation. Overall, this compound represents a promising compound for scientific research and therapeutic development, and further studies are needed to fully explore its potential.
Applications De Recherche Scientifique
Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In cardiovascular research, this compound has been found to improve endothelial function and reduce oxidative stress, which are key factors in the development of cardiovascular diseases.
Propriétés
IUPAC Name |
methyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-14-5-7-15(8-6-14)28-19-12-26-18-11-16(9-10-17(18)20(19)22)27-13(2)21(23)24-3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNLYVNWVLXCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



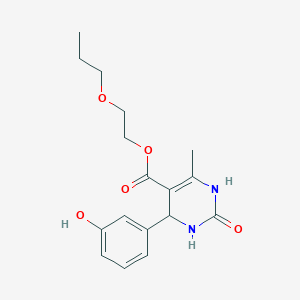
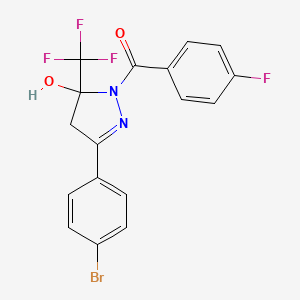
![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)
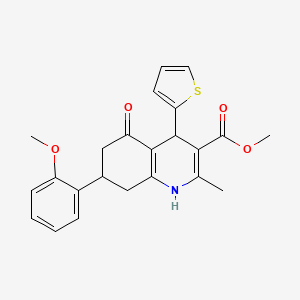


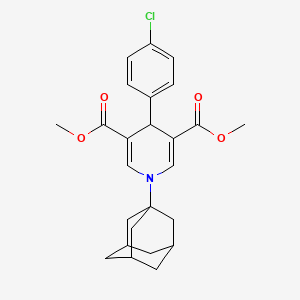
![3-[(3-bromo-4-chlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3984319.png)
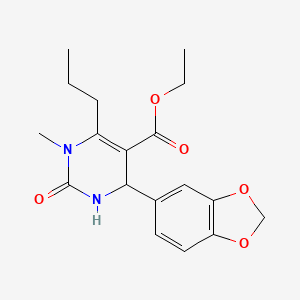
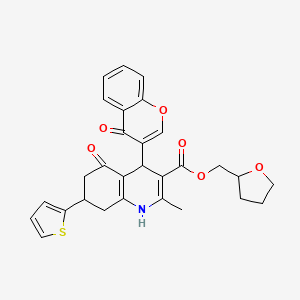
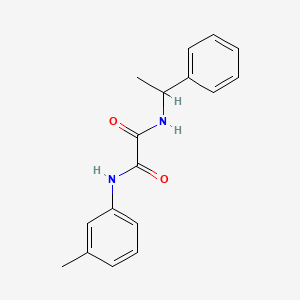

![2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide](/img/structure/B3984361.png)